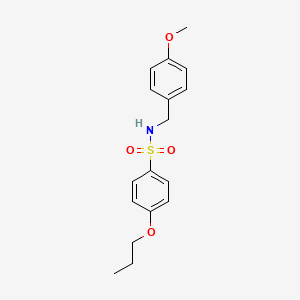

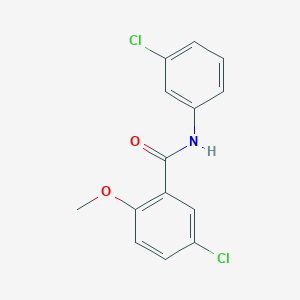

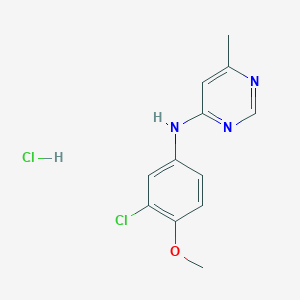

5-chloro-N-(3-chlorophenyl)-2-methoxybenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-chloro-N-(3-chlorophenyl)-2-methoxybenzamide and its derivatives involves complex chemical reactions, focusing on modifications to improve the compound's efficacy for potential medicinal applications. A study by Galal et al. (2018) explored the synthesis and absolute configuration of derivatives, highlighting the importance of structural modifications on the compound's properties and interactions with surrounding molecules (Galal et al., 2018).

Molecular Structure Analysis

The molecular structure of 5-chloro-N-(3-chlorophenyl)-2-methoxybenzamide and related compounds has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. Research by Karabulut et al. (2014) on a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, provided insights into the influence of intermolecular interactions on molecular geometry, emphasizing the role of dimerization and crystal packing (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 5-chloro-N-(3-chlorophenyl)-2-methoxybenzamide derivatives has been a subject of study, particularly in relation to their potential as medicinal agents. The modification of amide bonds and alkyl chains linked to the benzamide moiety affects the compound's binding profiles and interactions with biological receptors, as discussed in research by Perrone et al. (2000) (Perrone et al., 2000).

Physical Properties Analysis

Investigations into the physical properties of 5-chloro-N-(3-chlorophenyl)-2-methoxybenzamide derivatives focus on aspects like solubility, density, and molar refractivity. For instance, Sawale et al. (2016) conducted studies on related compounds to understand their polarizability effects, which are crucial for their interactions and stability in various environments (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of 5-chloro-N-(3-chlorophenyl)-2-methoxybenzamide, such as its reactivity and potential as a catalyst in oxidation reactions, have been explored in studies like that by Yakura et al. (2018), highlighting the compound's efficiency and environmental benignity as a catalyst (Yakura et al., 2018).

Aplicaciones Científicas De Investigación

Molecular Structure and Configuration

5-chloro-N-(3-chlorophenyl)-2-methoxybenzamide has been the subject of structural and configurational studies. Galal et al. (2018) examined its absolute configuration, specifically studying the effects of introducing different groups adjacent to the amide group. They used proton and carbon-13 NMR spectroscopy, X-ray single crystal diffractometry, and other spectroscopic analyses to elucidate the 3D configurations and reactivity of the compound, suggesting potential applications in medicinal fields due to its dipole moment and ability to interact with surrounding molecules (Galal et al., 2018).

Pharmacological Activities

The compound has been a precursor for the synthesis of various pharmacologically active derivatives. Abdulla et al. (2014) synthesized a series of substituted pyrazole derivatives from it, which showed promising anti-inflammatory activities. The structural assignments of these new compounds were based on chemical and spectroscopic evidence (Abdulla et al., 2014).

Molecular Docking and Simulation Studies

Thakral et al. (2020) conducted molecular docking and dynamic simulation studies on derivatives of 5-chloro-N-(3-chlorophenyl)-2-methoxybenzamide. These studies were geared towards understanding the antidiabetic potential of these derivatives, demonstrating their interactions with enzymes and validating their inhibitory potential through molecular dynamic simulations (Thakral et al., 2020).

Receptor Binding Studies

Research has also explored the receptor binding properties of derivatives of this compound. Hewlett et al. (1998) developed a series of homologues to study their affinity for the 5-HT-3 receptor, identifying compounds with high affinity and potential usefulness in studying the receptor (Hewlett et al., 1998).

Intermolecular Interactions and Crystal Structure

The intermolecular interactions and crystal structure of derivatives have been investigated to understand their molecular behavior. Karabulut et al. (2014) prepared a compound using 5-chloro-N-(3-chlorophenyl)-2-methoxybenzamide and studied its molecular structure using X-ray diffraction and DFT calculations. This study provided insights into how intermolecular interactions influence molecular geometry (Karabulut et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors . This suggests that Oprea1_264805 may also interact with multiple targets, contributing to its biological activity.

Mode of Action

It can be inferred from the general properties of indole derivatives that they interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Oprea1_264805 may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that Oprea1_264805 may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

5-chloro-N-(3-chlorophenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-13-6-5-10(16)8-12(13)14(18)17-11-4-2-3-9(15)7-11/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMVWINZOARWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(3-chlorophenyl)-2-methoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)

![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4628962.png)

![2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4628965.png)

![N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B4628967.png)

![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4628984.png)

![3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4629008.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4629015.png)

![N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)

![3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4629025.png)

![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629032.png)